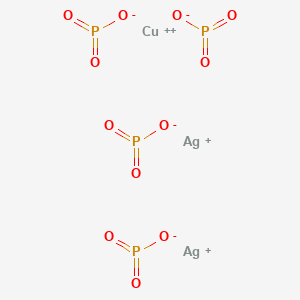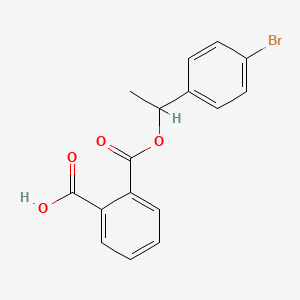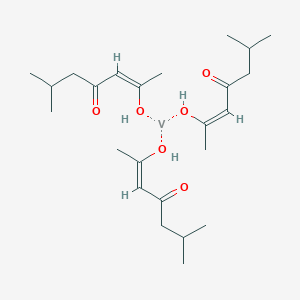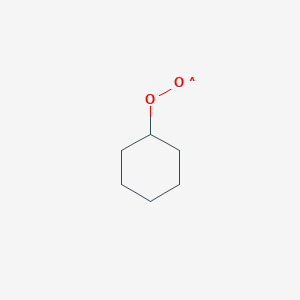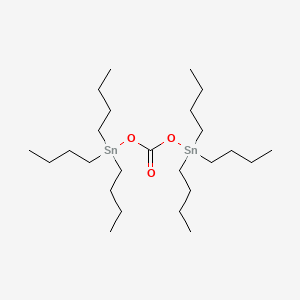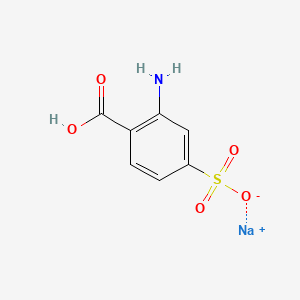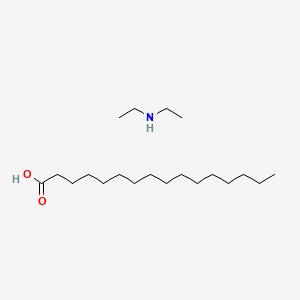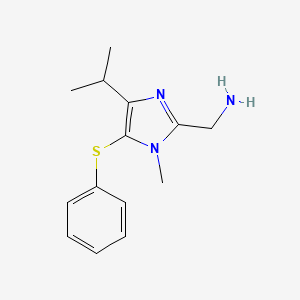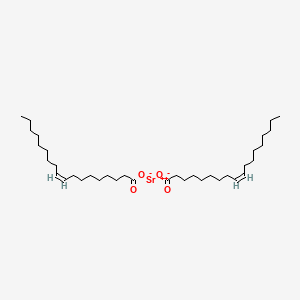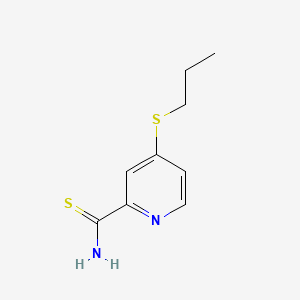
2-Pyridinecarbothioamide, 4-(propylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarbothioamide, 4-(propylthio)- is an organic compound characterized by the presence of a pyridine ring substituted with a carbothioamide group and a propylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbothioamide, 4-(propylthio)- typically involves the reaction of 2-pyridinecarbothioamide with propylthiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or dichloromethane. The product is then purified by recrystallization from hot methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyridinecarbothioamide, 4-(propylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarbothioamide, 4-(propylthio)- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to form stable complexes with metal ions, which can interfere with cellular processes in cancer cells.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarbothioamide, 4-(propylthio)- involves its interaction with metal ions to form stable complexes. These complexes can interfere with cellular processes by binding to proteins and nucleic acids, thereby disrupting their normal function. The compound’s ability to form transient thioketone-bridged dimers in aqueous solution is believed to minimize deactivation by biological nucleophiles, enhancing its stability and efficacy .
Vergleich Mit ähnlichen Verbindungen
2-Pyridinecarbothioamide: Lacks the propylthio group, making it less lipophilic and potentially less effective in certain applications.
4-Pyridinecarbothioamide, 2-(propylthio)-: Similar structure but different substitution pattern, which can affect its reactivity and applications.
Uniqueness: 2-Pyridinecarbothioamide, 4-(propylthio)- is unique due to its specific substitution pattern, which enhances its lipophilicity and stability. This makes it more effective in forming stable metal complexes and potentially more potent as an anticancer agent compared to its analogs.
Eigenschaften
CAS-Nummer |
186044-57-5 |
|---|---|
Molekularformel |
C9H12N2S2 |
Molekulargewicht |
212.3 g/mol |
IUPAC-Name |
4-propylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C9H12N2S2/c1-2-5-13-7-3-4-11-8(6-7)9(10)12/h3-4,6H,2,5H2,1H3,(H2,10,12) |
InChI-Schlüssel |
QOAMNGJMLKOCBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=CC(=NC=C1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


